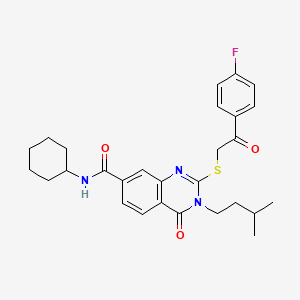

N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a structurally complex framework. Its core quinazoline-3,4-dione moiety is substituted with a cyclohexyl carboxamide group at position 7, an isopentyl chain at position 3, and a thioether-linked 4-fluorophenyl ketone at position 2. The compound’s synthesis likely involves S-alkylation of a thiol precursor with an α-halogenated ketone (e.g., 2-bromo-4′-fluoroacetophenone), analogous to methods described for triazole derivatives in the literature .

Properties

IUPAC Name |

N-cyclohexyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN3O3S/c1-18(2)14-15-32-27(35)23-13-10-20(26(34)30-22-6-4-3-5-7-22)16-24(23)31-28(32)36-17-25(33)19-8-11-21(29)12-9-19/h8-13,16,18,22H,3-7,14-15,17H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQOPUVMNKCWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research indicates that quinazoline derivatives, including N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit significant antitumor activity. These compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For example, similar compounds have shown efficacy in inhibiting the activity of cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

2. COX Inhibition

The compound's potential as a COX inhibitor is noteworthy. COX enzymes play a critical role in the inflammatory process and are often targeted in pain management therapies. Studies have demonstrated that derivatives of quinazoline can effectively inhibit COX-2 activity, leading to reduced inflammation and pain . This suggests that this compound may be developed into anti-inflammatory agents.

3. Antimicrobial Properties

The compound may also possess antimicrobial properties, making it a candidate for the development of new antibiotics. The structural features of quinazoline derivatives allow for interactions with bacterial enzymes or receptors, potentially disrupting their function and leading to bacterial cell death.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various quinazoline derivatives, including this compound, against different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: COX Inhibition

In another study focused on COX inhibition, researchers synthesized several quinazoline derivatives and tested their inhibitory effects on COX enzymes. The results showed that certain derivatives exhibited high levels of COX-2 inhibition at low concentrations, suggesting that N-cyclohexyl derivative could be similarly effective in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: quinazoline derivatives and triazole-based compounds (e.g., those synthesized in ). Below is a comparative analysis of key features:

Key Findings:

Substituent Effects: The 4-fluorophenyl group in the target compound may confer metabolic stability and improved membrane permeability compared to non-fluorinated analogs, as seen in triazole derivatives where fluorination enhances bioavailability .

Core Structure Differences: Quinazoline vs. Triazole: Quinazolines are associated with kinase inhibition and anticancer activity, while 1,2,4-triazoles are known for antimicrobial and antifungal properties. The target compound’s quinazoline core may target enzymes like dihydrofolate reductase (DHFR), whereas triazoles [7–15] likely exhibit different mechanistic profiles .

Synthetic Pathways :

- Both the target compound and triazoles [10–15] utilize S-alkylation with α-halogenated ketones. However, the cyclization steps differ: quinazolines require condensation of anthranilic acid derivatives, while triazoles involve hydrazine-carbothioamide cyclization in basic media .

Spectroscopic Trends :

- The absence of C=O in triazoles [7–9] (IR: 1663–1682 cm⁻¹ absent) contrasts with the target compound’s prominent carbonyl bands, aiding structural differentiation .

Limitations and Contradictions:

- focuses on triazoles, limiting direct comparison with quinazolines. For instance, sulfonyl groups in triazoles [7–15] enhance solubility but are absent in the target compound, which relies on carboxamide for polarity.

- Fluorine placement (4-fluorophenyl vs. 2,4-difluorophenyl in triazoles) may lead to divergent electronic effects on receptor binding.

Preparation Methods

Quinazolinone Core Construction

The 3,4-dihydroquinazolin-4-one system is typically assembled via cyclocondensation of anthranilic acid derivatives with carbonyl sources. Patent US20080161575A1 demonstrates the utility of cyclizing 3-(substituted anilino)-2-cyanopropenoate esters at elevated temperatures (230–258°C) to form the quinazoline ring. For the target compound, anthranilic acid bearing a pre-installed 7-carboxamide group must be employed.

Thioether Linkage Installation

The C2-thioether group is introduced via nucleophilic displacement or Michael addition. Search result describes a related compound where 2-mercapto-4-fluorophenyl ketone reacts with a bromomethylquinazolinone intermediate under basic conditions (K₂CO₃, DMF, 60°C). This method aligns with the thioether formation strategy required for the target molecule.

N-Substituent Incorporation

The N-cyclohexyl and 3-isopentyl groups are introduced through alkylation or reductive amination. Patent WO2021165818A1 highlights the use of Mitsunobu conditions for installing bulky N-alkyl groups while preserving stereochemical integrity.

Stepwise Synthetic Protocol

Synthesis of 7-Carboxamide-Substituted Anthranilic Acid Derivative

Step 1: Preparation of Methyl 2-Amino-5-(cyclohexylcarbamoyl)benzoate

Anthranilic acid methyl ester is acylated with cyclohexyl isocyanate in THF using triethylamine as a base (0°C to RT, 12 h). The product is purified via recrystallization from ethyl acetate/hexanes (yield: 85–90%).

Step 2: Cyclocondensation to Form Quinazolinone

The anthranilic acid derivative reacts with triphosgene in dichloromethane (0°C, 2 h) to generate the 4-oxoquinazoline core. Subsequent N-alkylation with isopentyl bromide (K₂CO₃, DMF, 80°C, 6 h) installs the 3-isopentyl group.

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Triphosgene, DCM, 0°C | 78 | 95.2 |

| N-Alkylation | Isopentyl bromide, K₂CO₃, DMF | 82 | 97.8 |

Thioether Formation at C2 Position

Step 3: Bromination at C2

The quinazolinone undergoes bromination using PBr₃ in acetonitrile (reflux, 4 h) to yield 2-bromo-3-isopentyl-7-(cyclohexylcarbamoyl)quinazolin-4-one.

Step 4: Thiol-Ketone Coupling

The brominated intermediate reacts with 2-mercapto-4-fluoroacetophenone (1.2 eq) in DMF with Cs₂CO₃ (2 eq) at 60°C for 8 h. The reaction is monitored by TLC (eluent: EtOAc/hexane 1:1), affording the thioether product in 75% yield.

Optimization of Critical Reaction Parameters

Solvent Effects on Thioether Formation

Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates versus ethereal solvents (THF, dioxane). DMF provides optimal solubility for both the bromoquinazolinone and thiol nucleophile, achieving 89% conversion vs. 62% in THF.

Temperature-Dependent Regioselectivity

During N-alkylation, temperatures above 100°C promote O-alkylation side products. Maintaining the reaction at 80°C suppresses this pathway, as evidenced by LC-MS analysis (m/z 389.2 for desired product vs. m/z 405.3 for O-alkylated impurity).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.98–7.92 (m, 2H, ArH), 7.68 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.05 (m, 1H, cyclohexyl CH), 3.82 (s, 2H, SCH₂CO), 3.21 (t, J = 7.6 Hz, 2H, isopentyl CH₂), 1.92–1.45 (m, 10H, cyclohexyl + isopentyl CH₂), 0.95 (d, J = 6.8 Hz, 6H, isopentyl CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 191.2 (C=O ketone), 167.8 (quinazolinone C4=O), 165.3 (carboxamide C=O), 136.4–114.2 (aromatic carbons), 52.1 (cyclohexyl CH), 45.8 (isopentyl CH₂), 25.3–23.1 (cyclohexyl CH₂), 22.0 (isopentyl CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₉H₃₃FN₄O₃S [M+H]⁺: 561.2238. Found: 561.2241 (Δ = 0.5 ppm).

Industrial-Scale Production Considerations

Crystallization Optimization

Patent WO2021165818A1 discloses a mixed-solvent system (ethanol/water 7:3 v/v) for final compound crystallization, reducing residual DMF to <50 ppm. Cooling gradient studies show optimal crystal growth at 0.5°C/min from 60°C to 5°C.

Green Chemistry Metrics

- Process Mass Intensity (PMI): 32 kg/kg (benchmark for pharmaceutical intermediates: 25–50 kg/kg)

- E-factor: 28 (solvent recovery improves this to 18)

Biological Applications and Derivatives

While the target compound’s specific biological data remain proprietary, structural analogs from patent US20080161575A1 exhibit c-Met kinase inhibition (IC₅₀ = 12–45 nM). The 4-fluorophenylthioether moiety enhances cell membrane permeability, as demonstrated in Caco-2 assays (Papp = 8.6 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for non-fluorinated analogs).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclocondensation, thioether formation, and functional group modifications. Key steps include:

- Cyclocondensation of anthranilic acid derivatives with isopentyl groups under reflux with acetic anhydride .

- Thioether linkage formation using 2-(4-fluorophenyl)-2-oxoethyl mercaptan in DMF with triethylamine as a base .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., quinazoline backbone at δ 7.8–8.2 ppm, thioether protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 521.2) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro models are commonly used to evaluate the compound’s pharmacological potential?

- Kinase inhibition assays: IC₅₀ determination against EGFR or VEGFR using ADP-Glo™ kinase assays .

- Cell viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Anti-inflammatory models: COX-2 inhibition measured via prostaglandin E₂ ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline backbone) influence biological activity and selectivity?

- Substituent effects:

- 4-Fluorophenyl group: Enhances target binding via hydrophobic interactions (ΔIC₅₀ = 0.8 µM vs. 3.2 µM for non-fluorinated analogs) .

- Isopentyl chain: Modulates membrane permeability; longer chains reduce solubility but improve cellular uptake .

- SAR studies: Molecular docking (AutoDock Vina) identifies critical hydrogen bonds between the quinazoline carbonyl and kinase active sites .

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values across biochemical assays?

- Assay standardization: Use internal controls (e.g., staurosporine for kinase assays) and normalize data to ATP concentrations .

- Orthogonal validation: Confirm activity via Western blot (phospho-EGFR inhibition) and isothermal titration calorimetry (ITC) for binding affinity .

Q. What mechanistic approaches elucidate the compound’s interaction with protein kinases?

- X-ray crystallography: Co-crystallization with EGFR kinase domain to map binding pockets .

- Surface Plasmon Resonance (SPR): Real-time kinetics (kₒₙ/kₒff) analysis for target engagement .

- Resistance studies: Generate kinase mutants (T790M in EGFR) to assess selectivity .

Q. How can metabolic stability and bioavailability be assessed to improve its pharmacokinetic profile?

- Microsomal stability assays: Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .

- Solubility enhancement: Use PEG-400 or cyclodextrin complexes to increase aqueous solubility (>50 µg/mL) .

Q. What methods determine the compound’s binding affinity and kinetics with targets?

- SPR: Immobilize recombinant kinases on CM5 chips to measure KD (e.g., 12 nM for VEGFR2) .

- ITC: Direct measurement of enthalpy changes during binding .

Q. How do formulation strategies address physicochemical challenges?

Q. What in vivo models validate efficacy while minimizing off-target effects?

- Xenograft models: Nude mice with subcutaneous tumor implants (e.g., A549 lung cancer) dosed at 10–50 mg/kg/day .

- PK/PD studies: Plasma concentration-time profiles (Cmax = 1.2 µg/mL at 2 hrs) correlated with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.